![molecular formula C25H24N4O4S2 B2766314 2-[1-(3,4-dimethylbenzyl)-1H-pyrrol-2-yl]-N-(4-fluorophenyl)-2-oxoacetamide CAS No. 1251568-43-0](/img/no-structure.png)

2-[1-(3,4-dimethylbenzyl)-1H-pyrrol-2-yl]-N-(4-fluorophenyl)-2-oxoacetamide

カタログ番号 B2766314

CAS番号:

1251568-43-0

分子量: 508.61

InChIキー: GXNOSIDXRRNNSO-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

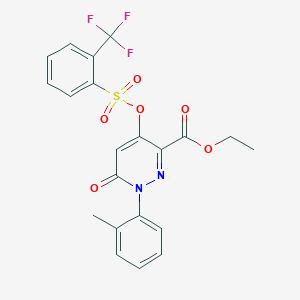

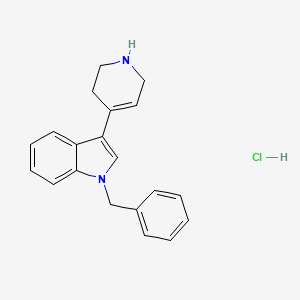

2-[1-(3,4-dimethylbenzyl)-1H-pyrrol-2-yl]-N-(4-fluorophenyl)-2-oxoacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrrole-based derivative that has shown promising results in scientific research.

科学的研究の応用

Imaging Agent for Neurodegenerative Disorders

- The compound and its derivatives have shown potential in positron emission tomography (PET) for imaging neurodegenerative disorders. Specifically, certain fluoroethoxy and fluoropropoxy substituted derivatives demonstrated high affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). These compounds could potentially aid in the visualization and study of PBR expression in neurodegenerative disorders (Fookes et al., 2008).

Antipsychotic Potential

- Certain derivatives of this compound have shown an antipsychotic-like profile in animal behavioral tests without interacting with dopamine receptors. This unique mechanism of action sets them apart from clinically available antipsychotic agents. The antipsychotic activity is attributed to the derivatives of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, indicating potential for developing new antipsychotic medications (Wise et al., 1987).

Progesterone Receptor Modulators

- Derivatives of this compound have been explored in the context of female healthcare, including contraception, fibroids, endometriosis, and certain breast cancers. For instance, the pyrrole-oxindole derivatives show functional switching between agonist and antagonist properties on progesterone receptors, depending on the size of the dialkyl substituent. This finding could lead to the development of new medications for various women's health conditions (Fensome et al., 2008).

Translocator Protein (18 kDa) Ligands

- Some derivatives, specifically 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, have been identified as selective ligands for the translocator protein (18 kDa). This protein is associated with various biological functions, including steroid synthesis, immunomodulation, and apoptosis. These derivatives, therefore, hold potential for studying and targeting these biological processes (Dollé et al., 2008).

GABAergic Neuronal System Interaction

- The compound DM-9384, a pyrrolidone derivative related to the given compound, has shown effects on ethanol- and chlordiazepoxide-induced amnesia in mice. It interacts with the GABAergic neuronal system, suggesting potential therapeutic applications in treating amnesia and possibly other neurological disorders (Nabeshima et al., 1990).

Histamine H3 Receptor Antagonists

- A-331440, an analogue of this compound, has been investigated for its potential as an antiobesity agent by acting as a histamine H3 receptor antagonist. This compound's derivatives were examined for potency, selectivity, and genotoxicity, leading to the discovery of fluorinated analogues with potent receptor binding and reduced genotoxicity, making them promising leads for antiobesity drug development (Hancock et al., 2004).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3,4-dimethylbenzylamine with ethyl acetoacetate to form 1-(3,4-dimethylbenzyl)-1H-pyrrole-2-carboxylic acid ethyl ester. This intermediate is then reacted with 4-fluoroaniline in the presence of a coupling agent to form the final product, 2-[1-(3,4-dimethylbenzyl)-1H-pyrrol-2-yl]-N-(4-fluorophenyl)-2-oxoacetamide.", "Starting Materials": [ "3,4-dimethylbenzylamine", "ethyl acetoacetate", "4-fluoroaniline", "coupling agent" ], "Reaction": [ "Step 1: Reaction of 3,4-dimethylbenzylamine with ethyl acetoacetate in the presence of a base to form 1-(3,4-dimethylbenzyl)-1H-pyrrole-2-carboxylic acid ethyl ester.", "Step 2: Reaction of 1-(3,4-dimethylbenzyl)-1H-pyrrole-2-carboxylic acid ethyl ester with 4-fluoroaniline in the presence of a coupling agent to form the final product, 2-[1-(3,4-dimethylbenzyl)-1H-pyrrol-2-yl]-N-(4-fluorophenyl)-2-oxoacetamide." ] } | |

CAS番号 |

1251568-43-0 |

製品名 |

2-[1-(3,4-dimethylbenzyl)-1H-pyrrol-2-yl]-N-(4-fluorophenyl)-2-oxoacetamide |

分子式 |

C25H24N4O4S2 |

分子量 |

508.61 |

IUPAC名 |

2-ethylsulfanyl-4-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-6-(4-methylphenyl)-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione |

InChI |

InChI=1S/C25H24N4O4S2/c1-4-34-24-26-22-21(35-24)23(31)29(17-8-5-15(2)6-9-17)25(32)28(22)14-20(30)27-11-12-33-19-10-7-16(3)13-18(19)27/h5-10,13H,4,11-12,14H2,1-3H3 |

InChIキー |

GXNOSIDXRRNNSO-UHFFFAOYSA-N |

SMILES |

CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)N3CCOC4=C3C=C(C=C4)C)C5=CC=C(C=C5)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

N-Methyl-1-[3-(2-pyridinyl)-5-isoxazolyl]methanamine di...

1177273-09-4; 1360438-84-1

![4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2766235.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-methylsulfonylbenzamide](/img/structure/B2766236.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2766239.png)

![2-[1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2766241.png)

![6-(2-Fluorophenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2766248.png)

![1-[4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2766249.png)